molecular formula C6H11NO3 B3045121 Pentanoic acid, 5-amino-5-oxo-, methyl ester CAS No. 102040-91-5

Pentanoic acid, 5-amino-5-oxo-, methyl ester

Cat. No.: B3045121
CAS No.: 102040-91-5
M. Wt: 145.16 g/mol
InChI Key: WGWCCCBSMGNFOE-UHFFFAOYSA-N
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Description

Pentanoic acid, 5-amino-5-oxo-, methyl ester is a chemical compound with the molecular formula C6H11NO3 It is an ester derivative of pentanoic acid, featuring an amino group and a keto group on the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 5-amino-5-oxo-, methyl ester typically involves the esterification of pentanoic acid derivatives. One common method is the reaction of 5-amino-5-oxopentanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the methyl ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-amino-5-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Pentanoic acid, 5-amino-5-oxo-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which pentanoic acid, 5-amino-5-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets. The amino and keto groups allow the compound to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, 4-oxo-, methyl ester:

    5-aminopentanoic acid: This compound lacks the ester group and has a free carboxylic acid group instead.

    Pentanoic acid, 3-oxo-, methyl ester: This compound has the keto group on the third carbon.

Uniqueness

Pentanoic acid, 5-amino-5-oxo-, methyl ester is unique due to the presence of both an amino group and a keto group on the same carbon, which imparts distinct chemical reactivity and potential for diverse applications. This combination of functional groups is less common in similar compounds, making it a valuable molecule for research and industrial purposes.

Properties

IUPAC Name

methyl 5-amino-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWCCCBSMGNFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470909
Record name methyl 4-aminocarbonylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102040-91-5
Record name methyl 4-aminocarbonylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.1 Ammonia is passed into 350 ml of cold THF for 30 minutes. 30 g of methyl 4-chlorocarbonylbutyrate are then added dropwise, with ammonia continuing to be passed in at the same time. The crystals which deposit are separated off, and the residue is boiled a number of times with ethyl acetate. The combined filtrates are distilled off, and the residue is recrystallised from ethyl acetate, giving 23.4 g of methyl 4-aminocarbonylbutyrate (“FA”), m.p. 80°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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